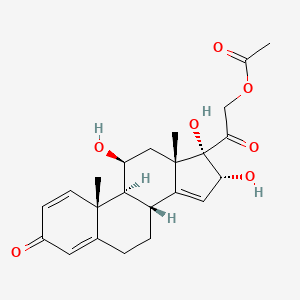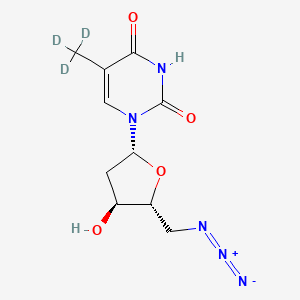
5'-Azido-5'-deoxythymidine-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-Azido-5’-deoxythymidine-d3 is a thymidine-based compound that has been modified to include an azido group at the 5’ position and deuterium atoms at specific positions. This compound is a stable isotope-labeled version of 5’-Azido-5’-deoxythymidine, which is known for its selective inhibition of HIV-1. The molecular formula of 5’-Azido-5’-deoxythymidine-d3 is C10H10D3N5O4, and it has a molecular weight of 270.26 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Azido-5’-deoxythymidine-d3 typically involves the modification of thymidineThe reaction conditions often involve the use of azidating agents and deuterium sources under controlled conditions to ensure the selective incorporation of these groups .
Industrial Production Methods
Industrial production of 5’-Azido-5’-deoxythymidine-d3 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced techniques to ensure the consistency and quality of the final product. The production is carried out under strict quality control measures to meet the standards required for scientific research and pharmaceutical applications.
Analyse Chemischer Reaktionen
Types of Reactions
5’-Azido-5’-deoxythymidine-d3 undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine group under specific conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Reduction Reactions: Reducing agents like hydrogen gas in the presence of a catalyst or lithium aluminum hydride are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with substituted azido groups.
Reduction Reactions: The major product is 5’-Amino-5’-deoxythymidine-d3.
Oxidation Reactions: Oxidized derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
5’-Azido-5’-deoxythymidine-d3 has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogs.
Biology: Employed in studies involving nucleic acid synthesis and modification.
Medicine: Investigated for its potential as an anti-HIV agent due to its selective inhibition of HIV-1 reverse transcriptase.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Wirkmechanismus
The mechanism of action of 5’-Azido-5’-deoxythymidine-d3 involves its incorporation into the viral DNA during reverse transcription. The azido group at the 5’ position prevents the formation of phosphodiester linkages, leading to the termination of DNA chain elongation. This inhibition of DNA synthesis is crucial for its antiviral activity, particularly against HIV-1 .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5’-Azido-5’-deoxythymidine: The non-deuterated version of the compound.
Zidovudine (AZT): Another thymidine analog with an azido group, widely used as an antiretroviral drug.
3’-Azido-3’-deoxythymidine: A similar compound with the azido group at the 3’ position
Uniqueness
5’-Azido-5’-deoxythymidine-d3 is unique due to the presence of deuterium atoms, which provide stability and allow for precise tracking in metabolic studies. This makes it particularly valuable in research applications where isotopic labeling is required.
Eigenschaften
Molekularformel |
C10H13N5O4 |
|---|---|
Molekulargewicht |
270.26 g/mol |
IUPAC-Name |
1-[(2R,4S,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13N5O4/c1-5-4-15(10(18)13-9(5)17)8-2-6(16)7(19-8)3-12-14-11/h4,6-8,16H,2-3H2,1H3,(H,13,17,18)/t6-,7+,8+/m0/s1/i1D3 |
InChI-Schlüssel |
GKEHVJFBPNPCKI-BXKFBODDSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CN=[N+]=[N-])O |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CN=[N+]=[N-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


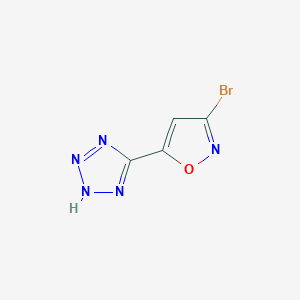
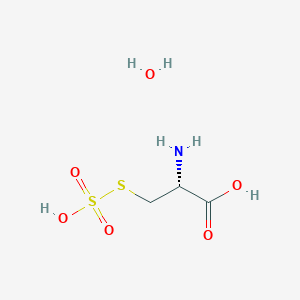
![(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(cyclohexylmethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13865539.png)
![Acetonitrile, 2-[[(2-methoxyphenyl)methyl]methylamino]-](/img/structure/B13865547.png)
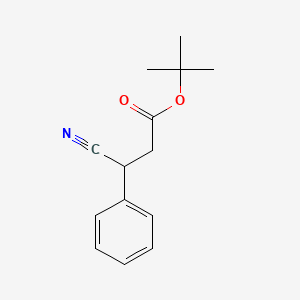

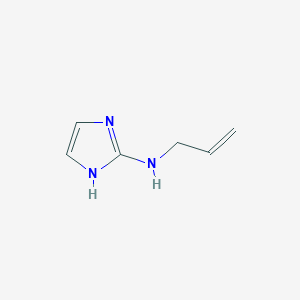
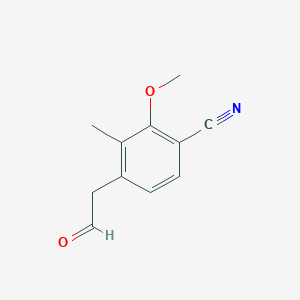
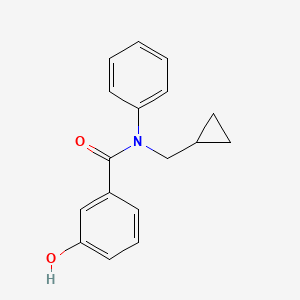

![4-Hydroxy-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B13865618.png)
![2-[(4-Nitrophenyl)methyl] (4R,5S,6S)-3-[[(3S,5S)-5-[[(3-Carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid Ester](/img/structure/B13865620.png)
![2-[(4-methoxyphenyl)methyl]-5-methyl-6,7-dihydro-5H-indazol-4-one](/img/structure/B13865621.png)
